3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-23-14-10-20(11-14)13-5-3-12(4-6-13)19-25(21,22)15-7-8-17(24-2)16(18)9-15/h3-9,14,19H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVNJZHTHBEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the introduction of the chloro and methoxy groups, as well as the formation of the azetidine ring. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chloro group.
Methoxylation reactions: to add the methoxy group.
Cyclization reactions: to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Ammonia, thiols, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Properties
Key Observations:
- Azetidine vs. Benzimidazole Substituents : The 3-methoxyazetidine in the target compound (vs. benzimidazole in ) may reduce steric hindrance, improving solubility and bioavailability.
- Antimicrobial Activity : The oxazole-containing sulfonamide demonstrates that electron-withdrawing groups (e.g., Cl, F) enhance activity against Gram-positive bacteria.
Data Table: Selected Properties
Q & A
Basic: What are the key synthetic routes for 3-chloro-4-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the benzene sulfonamide core. Key steps include:
- Sulfonylation : Coupling of 3-chloro-4-methoxybenzenesulfonyl chloride with a substituted aniline derivative under basic conditions (e.g., pyridine or triethylamine).
- Azetidine Incorporation : Introduction of the 3-methoxyazetidine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
- Optimization : Reactions are performed under inert atmospheres (N₂/Ar) at 80–110°C, with yields improved by microwave-assisted synthesis (20–40% reduction in reaction time) .
Critical Parameters : - Solvent choice (DMF or THF for polar intermediates).
- Purification via column chromatography or recrystallization.
- Purity validation by HPLC (>95%) .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, azetidine protons at δ 3.5–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 451.08) .
- Infrared (IR) Spectroscopy : Sulfonamide S=O stretching at 1150–1350 cm⁻¹ .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Basic: What initial biological screening assays are recommended for this compound?
Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to controls like doxorubicin .
- Enzyme Inhibition : COX-2 inhibition assays (ELISA) to evaluate anti-inflammatory potential .
- Anti-inflammatory Activity : LPS-induced NO production in RAW 264.7 macrophages .
Key Data :
| Assay | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 Cytotoxicity | 12.3 ± 1.2 | |
| COX-2 Inhibition | 0.85 ± 0.1 |
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer:
- Substituent Variation :
- Computational Modeling :
- In Vitro Validation :
- Dose-response curves (IC₅₀) and selectivity profiling against off-target enzymes .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
- Purity Reassessment : Verify compound integrity via LC-MS and ¹H NMR to rule out degradation .
- Orthogonal Assays : Confirm anti-inflammatory activity using both NO production (RAW 264.7) and TNF-α ELISA (THP-1 cells) .
Case Study : Discrepant cytotoxicity data (IC₅₀ = 12.3 μM vs. 45.6 μM) were resolved by identifying batch-to-batch variability in azetidine coupling efficiency .
Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?
Answer:
- Anti-Cancer : Xenograft models (e.g., MDA-MB-231 in nude mice) with weekly IV dosing (10–20 mg/kg). Monitor tumor volume and metastasis .
- Anti-Inflammatory : Carrageenan-induced paw edema in rats. Measure edema reduction and plasma cytokine levels (IL-6, TNF-α) .
- Pharmacokinetics :
Advanced: What strategies improve solubility and bioavailability for in vivo applications?
Answer:
- Prodrug Design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- Salt Formation : Prepare hydrochloride or sodium salts to improve crystallinity and dissolution .
Advanced: How to address metabolic instability observed in preclinical studies?
Answer:
- Metabolite Identification : Use liver microsomes (human/rat) with LC-HRMS to detect oxidation products (e.g., sulfone or demethylated metabolites) .
- Structural Hardening : Replace metabolically labile groups (e.g., methoxy with CF₃) .
- CYP Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in PK studies to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
